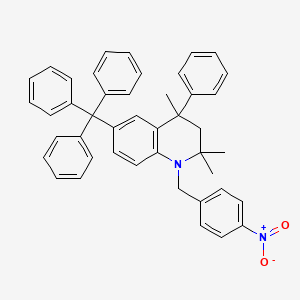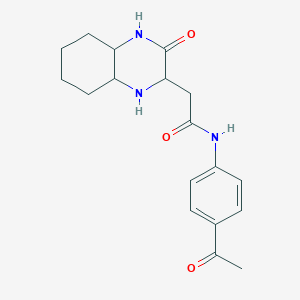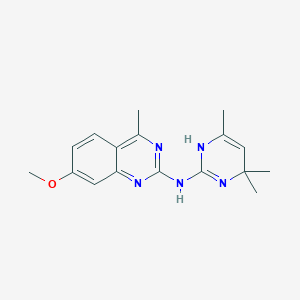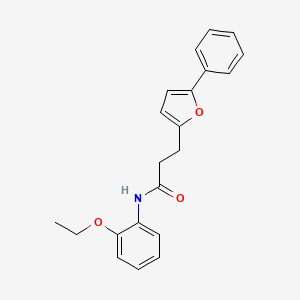![molecular formula C20H21N3 B11034017 4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11034017.png)
4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline is a complex heterocyclic compound This compound features a unique structure that combines benzimidazole, pyridine, and quinazoline moieties, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriately substituted anilines and pyridines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its application in sensitive fields like pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially altering the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, modifying the compound’s physical and chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could produce a variety of halogenated or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, 4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to participate in various reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its complex structure suggests it could interact with multiple biological targets, making it a candidate for drug development. Research may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its unique properties could lead to innovations in material science, particularly in creating materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share the benzimidazole core and are known for their biological activity.
Pyridoquinazoline Derivatives: These compounds have similar structural features and are studied for their pharmacological properties.
Quinazoline Derivatives: Known for their use in cancer therapy, these compounds share the quinazoline moiety.
Uniqueness
4,6,6-Trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline is unique due to its combination of three different heterocyclic systems. This structural complexity provides a distinct set of chemical and biological properties, setting it apart from simpler analogs. Its potential for diverse chemical modifications and biological interactions makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
13,13,15-trimethyl-3,10,12-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,16,18-heptaene |
InChI |
InChI=1S/C20H21N3/c1-13-11-20(2,3)23-12-22-17-10-5-4-9-16(17)21-19(22)15-8-6-7-14(13)18(15)23/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
OPSXGRUYINZLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2CN3C4=CC=CC=C4N=C3C5=C2C1=CC=C5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11033934.png)
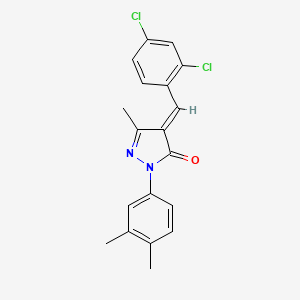

![N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11033947.png)

![1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11033980.png)

![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11033982.png)
![Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11033988.png)
